molecular formula C11H9BrClNO B13215101 2-(2-Bromophenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole

2-(2-Bromophenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole

Cat. No.: B13215101
M. Wt: 286.55 g/mol
InChI Key: QDALPOFVHFNGQW-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole is an organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This specific compound is characterized by the presence of a bromine atom on the phenyl ring, a chloromethyl group, and a methyl group on the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole typically involves the reaction of 2-bromobenzaldehyde with a suitable oxazole precursor under specific conditions. One common method involves the use of a base-promoted decarboxylative annulation reaction, where methyl 2-(2-bromophenyl)acetates react with ynones to form the desired oxazole compound . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Nucleophilic Addition Reactions: The oxazole ring can participate in nucleophilic addition reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxazole N-oxides.

Scientific Research Applications

2-(2-Bromophenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in drug development or biochemical research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromophenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its utility in scientific research make it a valuable compound for further study and development.

Properties

Molecular Formula

C11H9BrClNO

Molecular Weight

286.55 g/mol

IUPAC Name

2-(2-bromophenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole

InChI

InChI=1S/C11H9BrClNO/c1-7-10(6-13)15-11(14-7)8-4-2-3-5-9(8)12/h2-5H,6H2,1H3

InChI Key

QDALPOFVHFNGQW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)C2=CC=CC=C2Br)CCl

Origin of Product

United States

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